
6-Methoxypyrazine-2-boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxypyrazine-2-boronic acid is a chemical compound that is used in various fields of research . It is a boronic acid derivative, which means it contains a boronic acid functional group. This group is characterized by a boron atom bonded to an oxygen atom and two carbon atoms .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of organometallic reagents and boranes . The Suzuki–Miyaura coupling reaction is a common method used for the synthesis of such compounds . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a boronic acid functional group . This group consists of a boron atom bonded to an oxygen atom and two carbon atoms . The compound also contains a pyrazine ring, which is a six-membered aromatic ring containing two nitrogen atoms .Chemical Reactions Analysis
Boronic acids, including this compound, are known to participate in various chemical reactions . One of the most notable reactions is the Suzuki–Miyaura coupling, which is a type of cross-coupling reaction used to form carbon-carbon bonds . This reaction involves the coupling of an organoboron compound with a halide or triflate under basic conditions .Physical And Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 236.08 and its IUPAC name is 2-methoxy-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazine .Applications De Recherche Scientifique
Boron-Containing Compounds in Drug Discovery
Research on boronic acids, including 6-Methoxypyrazine-2-boronic acid, has seen significant growth due to their unique properties that contribute to drug discovery and development. Boronic acids are known for potentially enhancing the potency of drugs or improving their pharmacokinetics profile. The incorporation of boronic acids into medicinal chemistry endeavors has led to several boronic acid drugs being approved by regulatory agencies, and many others are in clinical trials. This highlights the relevance of boronic acids, including this compound, in the development of new therapeutic agents (Plescia & Moitessier, 2020).
Boron in Natural Products and Drug Design
The unique position of boron on the periodic table, straddling the line between metals and non-metals, endows it with peculiar properties that are advantageous in various applications, including chemistry, technology, and medicine. Boron's role in the synthesis and physicochemical characterization of boronated molecules, such as this compound, is pivotal for expanding its medicinal potential. The exploration of boron-containing compounds in drug design has revealed that incorporating boronic acid moieties can significantly enhance the binding capacity of drugs to their target receptors, leading to innovative therapeutic solutions (Ciani & Ristori, 2012).
Mécanisme D'action
Target of Action
The primary target of 6-Methoxypyrazine-2-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM cross-coupling reaction, which also involves oxidative addition with formally electrophilic organic groups .
Biochemical Pathways
The affected pathway is the SM cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds .
Pharmacokinetics
It’s known that the compound is used in mild and functional group tolerant reaction conditions, indicating a potential for good bioavailability .
Result of Action
The result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This leads to the creation of new organic compounds .
Action Environment
The action of this compound is influenced by the reaction conditions. The compound is stable, readily prepared, and generally environmentally benign . Its success in the SM cross-coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
As with all chemicals, proper safety measures should be taken when handling 6-Methoxypyrazine-2-boronic acid. The compound should be stored in a well-ventilated place and contact with skin and eyes should be avoided . The Material Safety Data Sheet (MSDS) provides detailed information about the potential hazards and safety precautions associated with this compound .
Orientations Futures
Boronic acids, including 6-Methoxypyrazine-2-boronic acid, are increasingly being used in various areas of research . Their unique properties and reactivities make them valuable tools in organic synthesis, catalysis, and medicinal chemistry . Future research will likely continue to explore new synthesis methods, applications, and mechanisms of action of these versatile compounds .
Propriétés
IUPAC Name |
(6-methoxypyrazin-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-3-7-2-4(8-5)6(9)10/h2-3,9-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVZRENDAGGQLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=CC(=N1)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

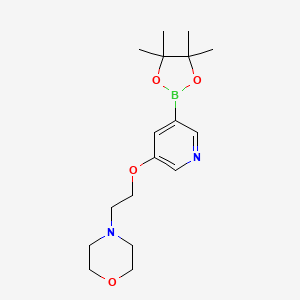
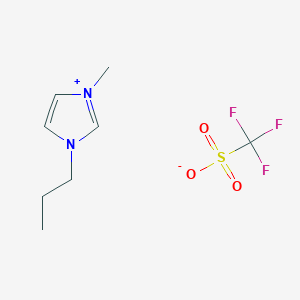

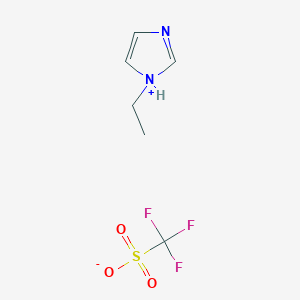
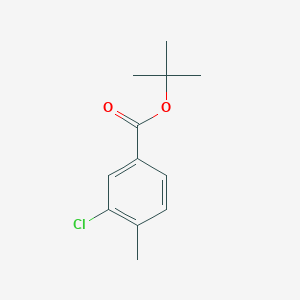
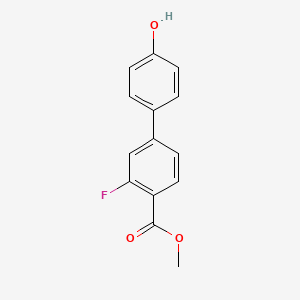


![3-Bromo-2-[[(t-butyldimethylsilyl)oxy]methyl]aniline](/img/structure/B6323061.png)




![5,6-Dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6323114.png)